tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate
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Overview
Description
Tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate is a chemical compound with diverse applications in scientific research. Its unique structure and properties make it suitable for drug synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of high-purity reagents and precise control of reaction parameters are crucial for achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines .
Scientific Research Applications
Tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis and catalysis.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl (4-methylpiperidin-4-yl)carbamate
- Tert-Butyl methyl(piperidin-4-yl)carbamate
- Tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate .
Uniqueness
Tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications, such as targeted drug synthesis and advanced material production.
Properties
IUPAC Name |
tert-butyl N-[1-(methylcarbamoyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14-9-5-7-15(8-6-9)10(16)13-4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEBFZZTQCJEHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128702 |
Source
|
Record name | Carbamic acid, N-[1-[(methylamino)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-70-1 |
Source
|
Record name | Carbamic acid, N-[1-[(methylamino)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-[(methylamino)carbonyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001128702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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